

Phosphoglycolohydroxamic Acid: A Technical Guide to its Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phosphoglycolohydroxamic Acid*

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Abstract

Phosphoglycolohydroxamic acid (PGH), a potent inhibitor of the glycolytic enzyme triosephosphate isomerase (TIM), serves as a critical tool in biochemical research and as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of PGH. Detailed experimental protocols for its synthesis are presented, alongside a summary of its key quantitative data. Furthermore, the mechanism of TIM inhibition is illustrated through a detailed signaling pathway diagram, offering insights for researchers in enzymology and drug development.

Chemical Structure and Properties

Phosphoglycolohydroxamic acid (PGH) is the hydroxamate derivative of phosphoglycolic acid.^[1] Its structure combines a hydroxamic acid functional group with a phosphate moiety, enabling it to act as a transition-state analog inhibitor of triosephosphate isomerase.

Table 1: General and Physicochemical Properties of **Phosphoglycolohydroxamic Acid**

Property	Value	Source
IUPAC Name	[2-(hydroxyamino)-2-oxoethyl] dihydrogen phosphate	PubChem[1]
Molecular Formula	C2H6NO6P	PubChem[1]
Molecular Weight	171.05 g/mol	PubChem[1]
CAS Number	51528-59-7	PubChem[1]
Predicted Water Solubility	13.8 mg/mL	DrugBank
Predicted logP	-1.2	DrugBank
Predicted pKa (Strongest Acidic)	1.32	DrugBank
Predicted pKa (Strongest Basic)	-5.6	DrugBank

Table 2: Spectroscopic Data for **Phosphoglycolohydroxamic Acid** (Predicted)

¹ H NMR (Predicted)	¹³ C NMR (Predicted)
Chemical Shift (ppm)	Chemical Shift (ppm)
4.05 (d, 2H)	65.0 (t)
10.9 (s, 1H)	165.0 (s)
11.5 (s, 1H)	

Note: Predicted data based on cheminformatic tools. Experimental verification is recommended.

Experimental Protocols

Synthesis of Phosphoglycolohydroxamic Acid

The following protocol is adapted from the facile and efficient synthesis method reported by Weber et al. (2003). This two-step procedure involves the phosphorylation of glycolamide followed by conversion to the hydroxamic acid.

Step 1: Synthesis of Phosphoglycolamide

- Anhydrous glycolamide is dissolved in an excess of commercial polyphosphoric acid.
- The mixture is stirred at a controlled temperature to facilitate the phosphorylation of the primary alcohol of glycolamide.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is quenched with ice-water.
- The product, phosphoglycolamide, is isolated and purified by column chromatography. An alternative method involves the phosphorylation of glycolamide using β -cyanoethylphosphate in pyridine in the presence of dicyclohexylcarbodiimide (DCC), which has been reported to yield up to 80% of the desired product.

Step 2: Conversion to **Phosphoglycolohydroxamic Acid**

- Phosphoglycolamide (either in its acidic form or as its cyclohexylammonium salt) is treated with a large excess of aqueous hydroxylamine.
- The reaction proceeds quantitatively to yield **Phosphoglycolohydroxamic Acid**.
- The final product can be converted to its free acid form or to the corresponding bis-cyclohexylammonium salt for characterization and purification through recrystallization.

Biological Activity and Mechanism of Action

Phosphoglycolohydroxamic acid is a well-characterized inhibitor of triosephosphate isomerase (TIM), a key enzyme in the glycolytic pathway. It acts as a transition-state analog, mimicking the enediol or enediolate intermediate of the TIM-catalyzed reaction.

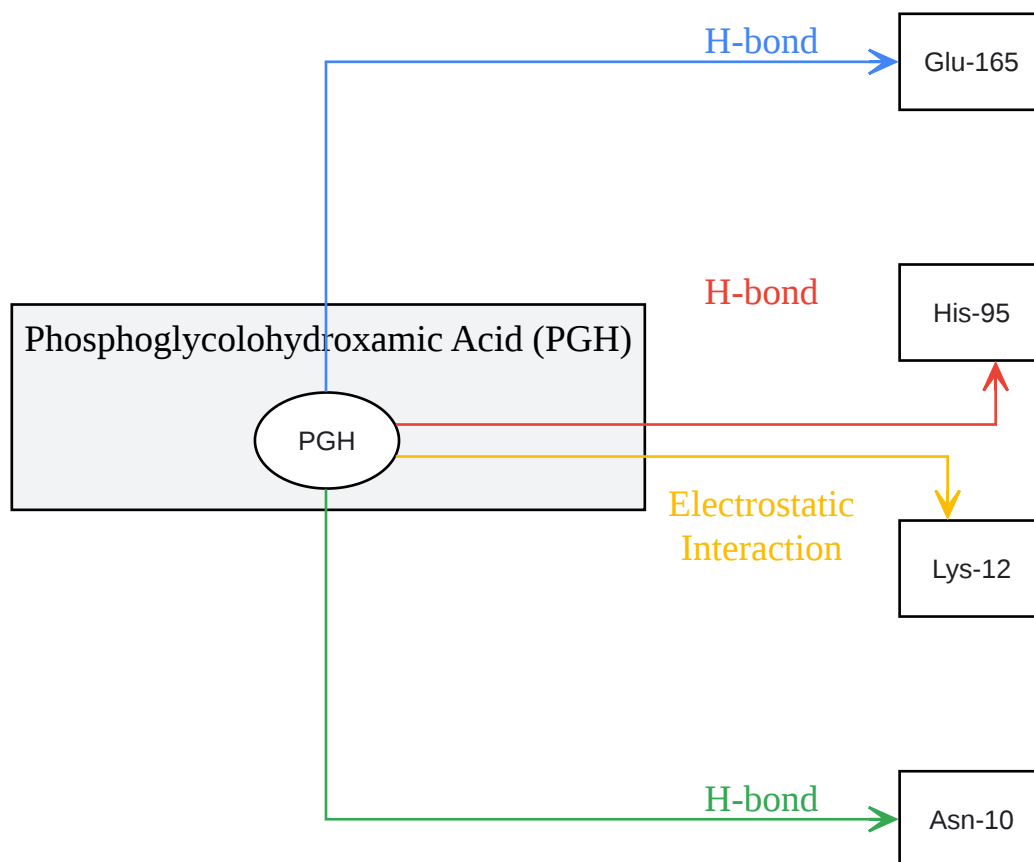
Table 3: Quantitative Data on the Biological Activity of **Phosphoglycolohydroxamic Acid**

Parameter	Value	Target Enzyme	Organism
Ki	6-14 μ M	Triosephosphate Isomerase	Not Specified

The inhibition of TIM by PGH has been structurally elucidated, revealing key interactions within the enzyme's active site. The carboxylate of Glu-165, the imidazole of His-95, and the side chains of Lys-12 and Asn-10 are crucial for binding the inhibitor.

Signaling Pathway of Triosephosphate Isomerase Inhibition

The following diagram illustrates the mechanism of TIM inhibition by PGH.



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Caption: Interaction of PGH with key residues in the TIM active site.

Conclusion

Phosphoglycolohydroxamic acid remains a cornerstone for studying the mechanism of triosephosphate isomerase and for the rational design of novel inhibitors. The data and protocols presented in this guide offer a valuable resource for researchers in the fields of biochemistry, enzymology, and medicinal chemistry, facilitating further investigations into the therapeutic potential of targeting glycolysis.

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References

- 1. The influence of pH on the interaction of inhibitors with triosephosphate isomerase and determination of the pKa of the active-site carboxyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
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